Methyl 1,4-dihydronaphthalene-1-carboxylate
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Overview
Description
Methyl 1,4-dihydronaphthalene-1-carboxylate is an organic compound belonging to the class of naphthalene derivatives This compound is characterized by a naphthalene ring system with a methyl ester group at the 1-position and a dihydro group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1,4-dihydronaphthalene-1-carboxylate typically involves the reaction of naphthalene derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 1,4-dihydronaphthalene with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and ensure cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Methyl 1,4-dihydronaphthalene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it to fully saturated naphthalene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts acylation and alkylation reactions are commonly employed.
Major Products Formed:
Oxidation: Naphthoquinones
Reduction: Fully saturated naphthalene derivatives
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Scientific Research Applications
Methyl 1,4-dihydronaphthalene-1-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 1,4-dihydronaphthalene-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic or industrial outcomes .
Comparison with Similar Compounds
1-Methyl-1,4-dihydronaphthalene: Similar structure but lacks the carboxylate group.
1,4-Dihydronaphthalene-1-carboxylic acid: Similar structure but lacks the methyl ester group.
Uniqueness: Methyl 1,4-dihydronaphthalene-1-carboxylate is unique due to the presence of both the methyl ester and dihydro groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications .
Properties
CAS No. |
5206-44-0 |
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Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
methyl 1,4-dihydronaphthalene-1-carboxylate |
InChI |
InChI=1S/C12H12O2/c1-14-12(13)11-8-4-6-9-5-2-3-7-10(9)11/h2-5,7-8,11H,6H2,1H3 |
InChI Key |
PLBCBDWEJASPRS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C=CCC2=CC=CC=C12 |
Origin of Product |
United States |
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